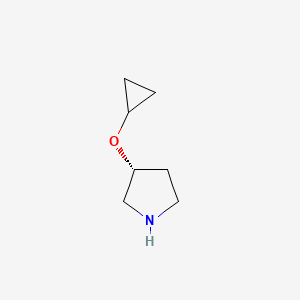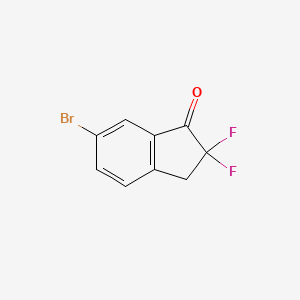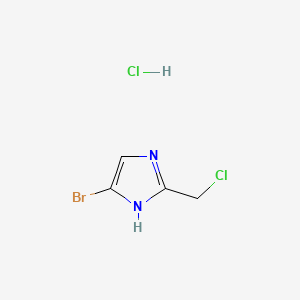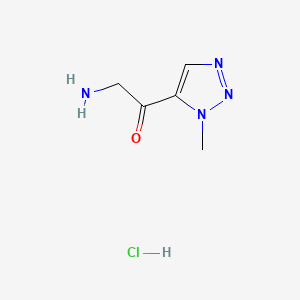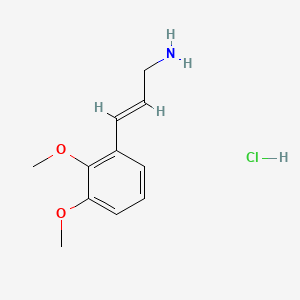
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride is an organic compound that belongs to the class of phenylpropenes These compounds are characterized by the presence of a phenyl group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by reduction and hydrochloride salt formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as crystallization and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may focus on its biological activity, including potential antimicrobial or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential, such as its use in drug development.
Industry
In industrial applications, the compound might be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine
- (2E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-amine
- (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine
Uniqueness
The unique structural features of (2E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-aminehydrochloride, such as the specific positioning of methoxy groups and the hydrochloride salt form, may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2;/h3-7H,8,12H2,1-2H3;1H/b6-4+; |
InChI Key |
BVYZJKBHJYIFNY-CVDVRWGVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/CN.Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
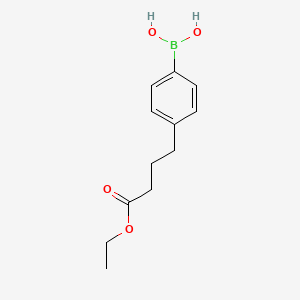
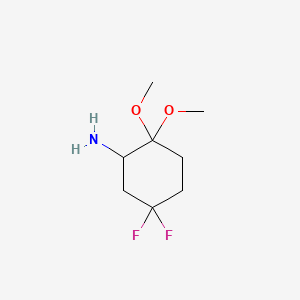
![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)
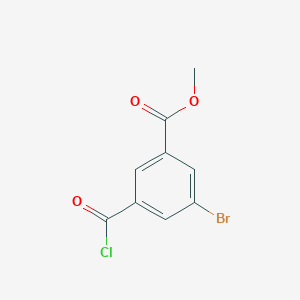
![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)
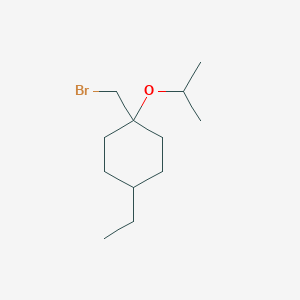
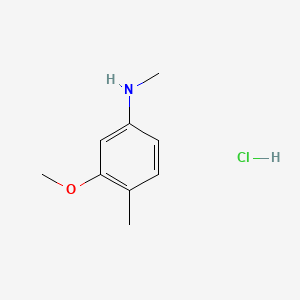
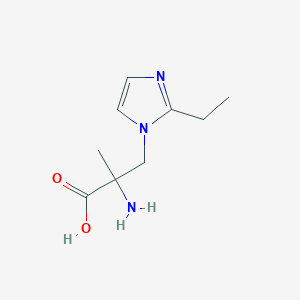
![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)
